molecular formula C14H12ClFN2O B4397093 N-(2-chlorophenyl)-N'-(4-fluorobenzyl)urea

N-(2-chlorophenyl)-N'-(4-fluorobenzyl)urea

Cat. No. B4397093
M. Wt: 278.71 g/mol
InChI Key: UBRRNUFQNFSASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-(4-fluorobenzyl)urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a critical role in the regulation of salt and water transport across epithelial tissues.

Mechanism of Action

N-(2-chlorophenyl)-N'-(4-fluorobenzyl)urea inhibitor-172 binds to the cytoplasmic side of the this compound chloride channel and blocks the opening of the channel pore, thereby inhibiting chloride secretion. This compound has been shown to be a reversible and competitive inhibitor of this compound, with a Ki value of 300 nM. This compound inhibitor-172 has been shown to be more potent and selective than other this compound inhibitors, such as glibenclamide and N-(2-chlorophenyl)-N'-(4-fluorobenzyl)ureainh-172.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to inhibit this compound-mediated chloride secretion in various epithelial tissues, including airway, intestinal, and sweat gland epithelia. This compound has been shown to be effective in reducing the excessive chloride secretion in cystic fibrosis patients. This compound inhibitor-172 has also been shown to have anti-inflammatory effects in airway epithelial cells, which may be beneficial in the treatment of cystic fibrosis-related lung inflammation.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N'-(4-fluorobenzyl)urea inhibitor-172 has several advantages as a research tool, including its high potency and selectivity for this compound, its reversible and competitive inhibition mechanism, and its ability to inhibit this compound-mediated chloride secretion in various epithelial tissues. However, this compound inhibitor-172 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(2-chlorophenyl)-N'-(4-fluorobenzyl)urea inhibitor-172. One direction is to develop more potent and selective this compound inhibitors that can be used for the treatment of cystic fibrosis and other this compound-related diseases. Another direction is to investigate the role of this compound in other physiological and pathological conditions, such as cancer, inflammation, and ion channel diseases. Additionally, the development of new drug delivery systems for this compound inhibitors may enhance their therapeutic efficacy and reduce their toxicity.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(4-fluorobenzyl)urea inhibitor-172 has been widely used as a research tool to study the function of this compound in various physiological and pathological conditions. This compound has been shown to inhibit this compound-mediated chloride secretion in epithelial cells, which is critical for the maintenance of salt and water balance in the body. This compound inhibitor-172 has been used to investigate the role of this compound in cystic fibrosis, a genetic disease that affects the respiratory, digestive, and reproductive systems. This compound has also been used to study the role of this compound in other diseases, such as diarrhea, pancreatitis, and polycystic kidney disease.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c15-12-3-1-2-4-13(12)18-14(19)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRRNUFQNFSASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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